Cas no 6616-44-0 (Phenol, 3-(1H-benzimidazol-2-yl)-)
Phenol, 3-(1H-benzimidazol-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3-(1H-benzimidazol-2-yl)-
- 3-(1H-benzimidazol-2-yl)phenol
- 3-(1H-BENZOIMIDAZOL-2-YL)-PHENOL
- 2-<3-Hydroxy-phenyl>-benzimidazol
- 2-<3-Oxy-phenyl>-benzimidazol
- 3-benzimidazol-2-ylphenol
- IFLab1_005217
- Oprea1_095241
- SR-01000392153-1
- Oprea1_830103
- CHEMBL2396686
- CS-0315705
- SCHEMBL7395100
- VS-13404
- BB 0219529
- 6616-44-0
- SR-01000392153
- 3-(1h-1,3-benzodiazol-2-yl)phenol
- AKOS000275589
- 2-(3-hydroxyphenyl)benzimidazole
- DTXSID70354087
- HMS1426N03
- 3-(1h-benzimidazol-2-yl) phenol
- 3-(1H-Benzo[d]imidazol-2-yl)phenol
- DB-182514
- BBL036294
- STK824736
- G68392
- XH0119
-
- MDL: MFCD00447628
- Inchi: 1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15)
- InChI Key: UDVFXRGKRCNQBH-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 210.07900
- Monoisotopic Mass: 210.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- PSA: 48.91000
- LogP: 2.93550
Phenol, 3-(1H-benzimidazol-2-yl)- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenol, 3-(1H-benzimidazol-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025282-250mg |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025282-2g |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 2g |
£372.00 | 2022-03-01 | ||
| Chemenu | CM312243-1g |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95% | 1g |
$607 | 2021-06-17 | |
| Chemenu | CM312243-1g |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95% | 1g |
$644 | 2023-02-17 | |
| Crysdot LLC | CD11076955-1g |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95+% | 1g |
$643 | 2024-07-18 | |
| A2B Chem LLC | AH14714-100mg |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95% | 100mg |
$54.00 | 2024-04-19 | |
| A2B Chem LLC | AH14714-250mg |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AH14714-1g |
3-(1H-Benzoimidazol-2-yl)-phenol |
6616-44-0 | 95% | 1g |
$226.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386375-100mg |
3-(1H-benzo[d]imidazol-2-yl)phenol |
6616-44-0 | 95+% | 100mg |
¥390.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386375-250mg |
3-(1H-benzo[d]imidazol-2-yl)phenol |
6616-44-0 | 95+% | 250mg |
¥590.00 | 2024-05-04 |
Phenol, 3-(1H-benzimidazol-2-yl)- Suppliers
Phenol, 3-(1H-benzimidazol-2-yl)- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Phenol, 3-(1H-benzimidazol-2-yl)-
Phenol, 3-(1H-Benzimidazol-2-yl)- (CAS No. 6616-44-0)
The compound Phenol, 3-(1H-benzimidazol-2-yl)-, also known by its CAS number 6616-44-0, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of benzimidazole derivatives, which have gained significant attention in recent years due to their versatile properties and potential uses in various fields such as pharmaceuticals, materials science, and electronics.
The molecular structure of Phenol, 3-(1H-benzimidazol-2-yl)- consists of a phenolic group attached to a benzimidazole moiety. The benzimidazole ring system is a bicyclic structure composed of two aromatic rings fused together, with one being a benzene ring and the other an imidazole ring. This arrangement imparts the compound with unique electronic properties and reactivity. The phenolic group further enhances the molecule's functionality by introducing hydroxyl (-OH) group reactivity.
Recent studies have highlighted the importance of benzimidazole derivatives in drug design. For instance, researchers have explored the potential of Phenol, 3-(1H-benzimidazol-2-yl)- as a scaffold for developing new pharmaceutical agents targeting various diseases. Its ability to form hydrogen bonds and its aromaticity make it an ideal candidate for interactions with biological molecules such as enzymes and receptors.
In addition to its pharmaceutical applications, Phenol, 3-(1H-benzimidazol-2-yl)- has shown promise in materials science. Its electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. Scientists have investigated its role in enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells by improving charge transport properties.
The synthesis of Phenol, 3-(1H-benzimidazol-2-yl)- involves a multi-step process that typically starts with the preparation of the benzimidazole core. This is followed by introducing the phenolic group through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact.
One of the most exciting developments involving Phenol, 3-(1H-benzimidazol-2-yl)- is its application in sensing technologies. Researchers have utilized its fluorescent properties to develop sensors for detecting heavy metal ions and other analytes in environmental and biomedical samples. These sensors offer high sensitivity and selectivity, making them valuable tools for real-time monitoring.
The versatility of Phenol, 3-(1H-benzimidazol-2-yl)- extends to its use in catalysis. Its ability to act as a Lewis acid or base makes it an effective catalyst in various organic transformations. Recent studies have demonstrated its utility in asymmetric synthesis and polymerization reactions, opening new avenues for sustainable chemical processes.
In conclusion, Phenol, 3-(1H-benzimidazol-2-yl)- (CAS No. 6616-44-) is a multifaceted compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmaceuticals, materials science, and beyond.
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